molecular formula C25H39NO3 B1668417 Cetilistat CAS No. 282526-98-1

Cetilistat

货号: B1668417
CAS 编号: 282526-98-1
分子量: 401.6 g/mol
InChI 键: MVCQKIKWYUURMU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

西地利司他是一种用于治疗肥胖的药物。它通过抑制胰脂肪酶发挥作用,胰脂肪酶是负责分解肠道中甘油三酯的酶。 通过阻断这种酶,西地利司他可以阻止甘油三酯水解为可吸收的游离脂肪酸,从而导致未消化的甘油三酯被排出体外 .

准备方法

合成路线和反应条件: 西地利司他的合成涉及多个关键步骤:

    2-氨基-5-卤代苯甲酸甲酯与三光气反应: 获得2-甲氧羰基-4-卤代苯基异氰酸酯。

    加入十六烷醇: 生成2-(十六烷氧羰基氨基)-5-卤代苯甲酸甲酯。

    与甲基硼氢化物和碱反应: 在钯催化剂存在下,获得2-(十六烷氧羰基氨基)-5-甲基苯甲酸甲酯。

    酯解反应: 生成2-(十六烷氧羰基)-5-甲基苯甲酸。

    在吡啶中环化: 在脱水剂的作用下,然后进行纯化和结晶,得到西地利司他.

工业生产方法: 西地利司他的工业生产通常涉及上述合成路线的大规模实施,并针对产量、纯度和成本效益进行优化。 高效液相色谱法 (HPLC) 通常用于质量控制,以确保最终产品的纯度 .

化学反应分析

西地利司他经历各种化学反应,包括:

常用试剂和条件:

    氧化剂: 由于西地利司他的稳定性,通常不使用。

    还原剂: 很少使用。

    取代试剂: 卤代化合物和钯催化剂。

    水解条件: 酸性或碱性水溶液。

主要产物:

科学研究应用

Weight Loss Studies

Numerous clinical trials have assessed the efficacy of cetilistat in promoting weight loss among obese patients:

  • Phase II Trials : A significant study involved 442 obese patients who followed a hypocaloric diet while receiving varying doses of this compound (60 mg, 120 mg, and 240 mg) over 12 weeks. Results indicated a mean weight loss of 3.3 kg to 4.1 kg across different doses compared to placebo (P<0.001) .
  • Long-term Efficacy : In a pivotal Phase III trial, patients treated with 120 mg of this compound three times daily experienced an average weight reduction of 2.776% after 52 weeks, alongside improvements in HbA1c and LDL cholesterol levels .

Case Study Insights

A notable case study evaluated this compound's impact on a cohort of 612 clinically obese diabetic patients over 12 weeks. The study revealed that this compound not only facilitated significant weight loss (4.32 kg for the 120 mg group vs. 2.86 kg for placebo) but also improved glycemic control as evidenced by reductions in HbA1c levels .

Safety and Tolerability

This compound has been generally well tolerated in clinical trials:

  • Adverse Effects : Most reported adverse effects were mild to moderate and primarily gastrointestinal in nature (e.g., oily spotting, flatus). The incidence of these effects was comparable to or lower than that observed with other lipase inhibitors like orlistat .
  • Discontinuation Rates : The rate of treatment discontinuation due to adverse events was notably low (2.5% to 5% across different dosages) compared to placebo (6.4%) and orlistat (11.6%) .

Comparative Analysis with Other Treatments

Parameter This compound Orlistat
Weight Loss (12 weeks)3.85 kg (80 mg), 4.32 kg (120 mg)~3.78 kg
HbA1c ReductionSignificantSignificant
Gastrointestinal Side EffectsMild to ModerateMore Severe
Discontinuation RateLow (2.5%-5%)Higher (11.6%)

Future Research Directions

The promising results from clinical trials suggest that this compound could play a vital role in managing obesity and associated metabolic disorders such as type 2 diabetes and dyslipidemia. Future research should focus on long-term outcomes, optimal dosing strategies, and potential combination therapies with other anti-obesity medications.

作用机制

西地利司他是一种胃肠道脂肪酶抑制剂。通过阻断胰脂肪酶的活性,它可以阻止膳食脂肪的分解和随后吸收。这会导致热量摄入减少和体重减轻。 与许多其他抗肥胖药物不同,西地利司他不作用于中枢神经系统来抑制食欲,而是在胃肠道内发挥周围作用 .

相似化合物的比较

西地利司他经常与奥利司他(另一种脂肪酶抑制剂)进行比较。两种药物都通过抑制胰脂肪酶发挥作用,但在一些研究中,西地利司他显示出更好的耐受性。类似化合物包括:

西地利司他的独特之处在于其周围作用和与一些其他抗肥胖药物相比的耐受性提高。

生物活性

Cetilistat (ATL-962) is a novel lipase inhibitor developed primarily for the treatment of obesity and related conditions such as type 2 diabetes and dyslipidemia. Its mechanism of action involves the inhibition of gastrointestinal lipases, which leads to a reduction in dietary fat absorption. This article explores the biological activity of this compound, focusing on its efficacy, safety, and tolerability based on diverse research findings.

This compound works by inhibiting pancreatic and gastrointestinal lipases, enzymes crucial for the hydrolysis of triglycerides into absorbable free fatty acids. By blocking these enzymes, this compound reduces the absorption of dietary fats, leading to increased fat excretion and subsequent weight loss. This mechanism is distinct from that of orlistat, another well-known lipase inhibitor.

Weight Loss Outcomes

Numerous clinical trials have assessed the efficacy of this compound in promoting weight loss among obese patients. A notable Phase IIb trial involving 612 clinically obese diabetic patients demonstrated significant weight loss over a 12-week treatment period:

Dosage Weight Loss (kg) Placebo Weight Loss (kg) P-value
This compound 80 mg3.852.86<0.01
This compound 120 mg4.322.86<0.01
Xenical (Orlistat)3.782.86N/A

This compound has shown comparable efficacy to orlistat in promoting weight loss while also achieving significant reductions in HbA1c levels, indicating improved glycemic control in diabetic patients .

Safety and Tolerability

This compound has been generally well tolerated in clinical trials, with gastrointestinal (GI) side effects being the most commonly reported adverse events. The frequency of withdrawal due to adverse effects was similar between this compound-treated groups and placebo groups:

Treatment Group Withdrawal Rate (%)
This compound5.3 - 7.6
Placebo7.6

Adverse events were primarily mild to moderate and included symptoms such as flatus with discharge and oily spotting, with occurrences ranging from 1.8% to 2.8% in treated groups .

Phase III Trials

Following promising Phase II results, this compound progressed to pivotal Phase III trials. These studies evaluated its long-term efficacy and safety in larger populations:

  • A pivotal study showed that patients administered with 120 mg of this compound three times daily achieved an average body weight reduction of 2.776% , compared to 1.103% in placebo recipients .
  • Improvements were also noted in lipid profiles, with reductions in LDL cholesterol levels observed across various dosage groups .

Inhibitory Activity Against COVID-19

Recent research has explored this compound's potential beyond obesity treatment, particularly its inhibitory activity against SARS-CoV-2 main protease and ACE2 receptors. Molecular dynamic simulations indicated that this compound binds effectively to these proteins, suggesting a potential role as an antiviral agent . However, further studies are needed to validate these findings.

属性

IUPAC Name

2-hexadecoxy-6-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCQKIKWYUURMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182506
Record name Cetilistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cetilistat is a gastrointestinal lipase inhibitor that blocks fat digestion and absorption, leading to reduced energy intake, and thus weight loss. It is distinct from most other anti-obesity agents as it does not act on the brain to reduce appetite, but acts peripherally. The compound remains in the gastrointestinal tract with no significant absorption into the body.
Record name Cetilistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

282526-98-1
Record name Cetilistat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282526-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetilistat [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282526981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetilistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cetilistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETILISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC5G1JUA39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Amino-5-methylbenzoic acid (2.71 g, 17.9 mmol, 0.87 eq.) was dissolved in pyridine (24 ml) and added to the chloroformate solution prepared above. The mixture was stirred at room temperature for 1.75 hours. Methyl chloroformate (13.6 ml, 176 mmol, 8.5 eq) was added slowly, then the mixture was left to stir at ambient temperature overnight. The mixture was diluted with ethyl acetate (20 ml) and washed with water (15 ml) and 10% aqueous citric acid (20 ml). The combined aqueous phases were extracted with ethyl acetate (20 ml). The organic extracts were combined and washed with water (20 ml) and brine (20 ml) then concentrated to give a solid. This was slurried in pentane (5 ml), filtered, then slurried in acetonitrile (5 ml), filtered and purified by flash chromatography on silica (1.5% diisopropylethylamine in dichloromethane) to give a white solid (2.51 g, 31%) δH (400 MHz, CDCl3) 0.87 (3H, t, J 6.8, CH2CH3), 1.24-1.45 (26H, m, 13×CH2), 1.75-1.83 (2H, m, OCH2CH2), 2.41 (3H, s, ArCH3), 4.41 (2H, t, J 6.7, OCH2), 7.30 (1H, d, J 8.3, ArH), 7.51 (1H, dd, J 8.5, 2.0, ArH), 7.90 (1H, d, J 1.1, ArH); m/z (ES+) 402 (MH+); MPt. 72-73° C.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Yield
31%

Synthesis routes and methods II

Procedure details

4.0 g (10.0 mmol) of 2-hexadecyloxycarbonylamino-5-methylbenzoic acid are introduced into 20 ml of pyridine at 0° C. under a nitrogen atmosphere, and 4.93 g (45.4 mmol) of ethyl chloroformate are added dropwise to the resulting solution at 0° C. over the course of 20 min. After the reaction mixture has been stirred at 0° C. for 1 h and at room temperature for 2 h it is added to 30 ml of ice-water. The solid is filtered off and dried in vacuo. 3.3 g (8.2 mmol, 82%) of 2-hexadecyloxy-6-methyl-4H-3,1-benzoxazin-4-one are obtained in the form of a pale yellow coloured solid with a melting point of 67° C. (literature: 72-73° C., WO 00/40569).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetilistat
Reactant of Route 2
Cetilistat
Customer
Q & A

Q1: What is the primary mechanism of action of Cetilistat?

A1: this compound is a potent and selective inhibitor of pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats. [, , , , , , ] It works by binding to pancreatic lipase in the gastrointestinal tract, preventing it from breaking down triglycerides into absorbable fatty acids. [, ]

Q2: What are the downstream consequences of this compound's inhibition of pancreatic lipase?

A2: By inhibiting pancreatic lipase, this compound reduces the breakdown and absorption of dietary fats in the small intestine. [, ] This leads to increased fecal excretion of triglycerides and non-esterified fatty acids. [, ] Consequently, this compound contributes to weight loss and improves lipid profiles by reducing the amount of fat absorbed into the bloodstream. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C25H37NO3S, and its molecular weight is 431.62 g/mol. []

Q4: Are there any characteristic spectroscopic data available for this compound?

A4: Yes, UV spectrophotometric analysis of this compound reveals maximum absorption at a wavelength of 320.0 nm. [] This information is valuable for analytical method development and quality control purposes.

Q5: How does this compound perform under various conditions in terms of stability?

A5: A novel crystal form of this compound has been developed to improve its stability. [] This new form exhibits enhanced stability compared to previous forms, making it more suitable for pharmaceutical formulations. Specific details about the stability under various conditions were not explicitly provided in the provided abstracts.

Q6: Are there strategies to improve the formulation and stability of this compound?

A6: Yes, researchers have developed solid dispersions of this compound using carriers like hydroxypropyl cellulose and copovidone. [] These solid dispersions significantly enhance this compound's solubility, leading to improved dissolution and potentially increased bioavailability in medicinal preparations. []

Q7: Does this compound possess catalytic properties itself?

A7: this compound acts as an enzyme inhibitor, specifically targeting pancreatic lipase. [, , , , , , ] It does not possess inherent catalytic properties. Its primary function is to block the catalytic activity of pancreatic lipase.

Q8: Have computational methods been employed to study this compound's interactions?

A8: Yes, molecular docking and molecular dynamics simulations have been extensively used to investigate the binding mode and interactions of this compound with human pancreatic lipase. [, ] These studies provide valuable insights into the structural basis of this compound's inhibitory activity.

Q9: Can you elaborate on the findings from computational studies on this compound?

A9: Molecular docking studies reveal that this compound preferentially binds to the "lid region" of pancreatic lipase, a crucial area for its enzymatic activity. [] Molecular dynamics simulations further demonstrate that this compound binding affects the structure and dynamics of human pancreatic lipase, particularly the conformational changes in the "lid region" essential for lipid breakdown. [] These findings provide a molecular-level understanding of this compound's mechanism of action.

Q10: Is there information available about the SAR of this compound?

A10: While specific SAR studies were not detailed in the provided abstracts, it's known that this compound is a synthetic lipase inhibitor derived from Alizyme's pancreatic lipase inhibitor research program. [] Further research focusing on modifications to the this compound structure and their impact on activity, potency, and selectivity would be valuable.

Q11: What is known about the pharmacokinetic profile of this compound?

A11: this compound is an orally active compound that is minimally absorbed into the systemic circulation. [, ] Its primary site of action is the gastrointestinal tract, where it inhibits pancreatic lipase. [, ] Studies in rats demonstrated increased fecal content of triglycerides and non-esterified fatty acids, indicating reduced fat absorption. []

Q12: Has this compound's metabolic profile been investigated?

A12: Yes, research involving normal and pseudo germ-free rats identified four metabolites of this compound in various biological matrices (urine, feces, blood). [] This suggests that this compound metabolism is mediated by both CYP enzymes and gut microflora. []

Q13: What evidence supports the efficacy of this compound in preclinical models?

A13: In vivo studies using diet-induced obese (DIO) rats demonstrated that this compound effectively reduced body weight gain, white adipose tissue weight, and improved lipid profiles (triglycerides, total cholesterol). [] These findings support the potential of this compound as an anti-obesity treatment.

Q14: Have there been clinical trials conducted with this compound?

A14: Yes, multiple Phase II clinical trials have been completed, demonstrating this compound's efficacy in reducing body weight and improving lipid profiles in obese patients, including those with type 2 diabetes. [, , , , ] Phase III trials were in preparation or underway at the time of some publications. [, ]

Q15: Is there information available regarding resistance mechanisms to this compound?

A15: Specific resistance mechanisms to this compound were not detailed in the provided abstracts. Further research is needed to explore the potential for resistance development with long-term this compound use.

Q16: What is the safety profile of this compound based on available data?

A16: this compound has demonstrated a generally favorable safety profile in clinical trials. [, ] Gastrointestinal adverse events, primarily steatorrhea (oily stools), were the most commonly reported side effects. [] Importantly, the incidence of steatorrhea with this compound appears to be lower compared to Orlistat, another lipase inhibitor. [, ]

Q17: How does the solubility of this compound impact its bioavailability?

A17: this compound exhibits low solubility, which can limit its dissolution rate and potentially hinder bioavailability. [, ] To overcome this challenge, researchers are exploring various formulation strategies, such as solid dispersions with carriers like hydroxypropyl cellulose and copovidone. [] These approaches aim to enhance this compound's solubility, ultimately leading to improved dissolution and potentially increased bioavailability.

Q18: What analytical methods are employed to quantify this compound?

A18: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDA) is a commonly used technique for the simultaneous determination of this compound and other potential adulterants in health food products. [] This method offers high sensitivity and selectivity, enabling accurate quantification of this compound.

Q19: Are there other analytical techniques relevant to this compound analysis?

A19: Yes, gas chromatography-mass spectrometry (GC-MS) is another valuable tool for detecting this compound in various matrices, including traditional Chinese medicine and dietary supplements. [] Studies have explored the use of hydrogen as a carrier gas in GC-MS, demonstrating comparable sensitivity and potential cost advantages compared to helium. []

Q20: Are there concerns regarding the environmental impact of this compound?

A20: Specific information regarding the environmental impact and degradation of this compound was not found within the provided abstracts. Assessing the ecotoxicological effects and potential mitigation strategies would be an important area for future research.

Q21: What are the potential alternatives or substitutes for this compound?

A21: Orlistat is another FDA-approved lipase inhibitor for obesity treatment. [, , ] While both drugs share a similar mechanism of action, this compound is reported to have a more favorable gastrointestinal tolerability profile compared to Orlistat. [, ] Other emerging anti-obesity drugs target different pathways and include lorcaserin, phentermine/topiramate, and liraglutide. [, , , , , ]

Q22: What is the historical context of this compound development?

A22: this compound emerged from Alizyme plc's research program on pancreatic lipase inhibitors, in collaboration with Takeda Pharmaceutical Co Ltd. [] Its development aimed to provide a new therapeutic option for obesity, potentially addressing limitations of existing treatments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。